2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .
Mode of Action
The compound appears to exert its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound seems to affect several biochemical pathways. It increases glucose uptake, which could impact glycolysis and energy production pathways. Additionally, it influences the production of adenosine triphosphate (ATP), a key molecule in energy transfer within cells .
Pharmacokinetics
Similar compounds have been shown to have good permeability and excellent metabolic stability on human liver microsomes . These properties can significantly impact the compound’s bioavailability.
Result of Action
The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate. It also increases the amount of intracellular ATP during monoclonal antibody production. Moreover, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biological Activity
The compound 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a cyclohepta[b]thiophene core and various functional groups that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H22N4O3S, with a molecular weight of approximately 378.46 g/mol. The structural features include:
- Cyclohepta[b]thiophene moiety : This bicyclic structure is known for its pharmacological properties.
- Dioxopyrrolidinyl group : Contributes to the compound's reactivity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . For instance, a related compound featuring the cyclohepta[b]thiophene scaffold exhibited potent antiproliferative activity against various cancer cell lines:
Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | 1.06 - 6.51 | Induces apoptosis and cell cycle arrest |
OVACAR-4 | 2.01 | Inhibition of tubulin polymerization |
CAKI-1 (kidney) | 0.69 | Activation of caspases 3, 8, and 9 |
T47D (breast) | 0.362 | Induction of early apoptosis |
These findings suggest that the compound may act through multiple pathways to inhibit cancer cell growth, primarily by inducing apoptosis and disrupting normal cell cycle progression .
The mechanisms through which the compound exerts its biological effects include:
- Tubulin Polymerization Inhibition : The compound has been shown to interfere with microtubule dynamics, which is crucial for cell division.
- Apoptosis Induction : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from proceeding through the cell cycle.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to This compound :
- A study published in the Journal of Medicinal Chemistry found that derivatives of cyclohepta[b]thiophenes demonstrated significant anticancer activity across multiple cell lines with low GI50 values .
- Another investigation reported that certain thiophene-based compounds exhibited antimicrobial properties alongside their anticancer effects, suggesting a broader pharmacological profile.
Properties
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-23-21(29)19-15-5-3-2-4-6-16(15)30-22(19)24-20(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h7-10H,2-6,11-12H2,1H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFSUXXHPMFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.